Glycocholic Acid-d5
Description
Definition and Chemical Classification
This compound is chemically defined as ((R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl-2,2,3,4,4-d5)pentanoyl)glycine, with the Chemical Abstracts Service registry number 2170091-95-7. This compound belongs to the bile acid family and specifically represents a deuterated isotopomer of glycocholic acid, where five hydrogen atoms have been replaced with deuterium atoms at specific positions within the steroid nucleus. The molecular formula C26H38D5NO6 reflects this isotopic substitution, resulting in a molecular weight of 470.7 grams per mole.
The structural foundation of this compound is built upon the steroid backbone characteristic of all bile acids, consisting of a saturated tetracyclic hydrocarbon perhydrocyclopentanophenanthrene system. This steroid nucleus comprises three six-carbon rings and one five-carbon ring, typically arranged in a cis-conformation. The compound features three hydroxyl groups positioned at the 3α, 7α, and 12α positions, which are characteristic of cholic acid derivatives. The glycine conjugation occurs through an amide bond formation between the carboxylate group of the bile acid and the amino group of glycine, creating the conjugated bile acid structure that enhances water solubility and biological activity.
The deuterium incorporation in this compound occurs specifically at the C-2, C-3, and C-4 positions of the steroid nucleus, where two deuterium atoms are located at C-2 and C-4 respectively, and one deuterium atom is positioned at C-3. This specific labeling pattern, designated as 2,2,3,4,4-d5, provides distinct mass spectral characteristics that enable precise analytical differentiation from the unlabeled parent compound. The isotopic enrichment typically exceeds 98% deuterium content at the specified positions, with detailed isotopic distribution showing d0=0.48%, d2=0.08%, d3=0.10%, d4=5.49%, and d5=93.85%.
Historical Context of Deuterated Bile Acid Standards
The development of deuterated bile acid standards emerges from a rich historical foundation spanning over 150 years of bile acid research. The initial discovery of bile acids dates back to 1848 when Strecker isolated cholic acid from ox bile through combustion analysis, marking the first identification of a bile acid compound. This pivotal discovery established the empirical formula C24H40O5 for cholic acid and initiated systematic investigations into bile acid chemistry and biology. Subsequently, the isolation of deoxycholic acid by Mylius in 1886 expanded the understanding of bile acid structural diversity, leading to the establishment of bile acid nomenclature based on cholic acid as the reference compound.
The structural elucidation of bile acids received significant advancement during the 1930s and 1940s through the collaborative efforts of physicists and chemists. Bernal's X-ray crystallographic studies of cholesterol provided crucial structural data that, combined with extensive chemical investigations by Wieland and Windaus, enabled the correct determination of the steroid nucleus structure. These foundational studies established that bile acids share a common tetracyclic steroid backbone, with variations in hydroxylation patterns and side chain modifications contributing to structural diversity.
The introduction of isotopic labeling techniques into biochemistry by Rudolph Schoenheimer marked a revolutionary advancement in bile acid research methodology. The pioneering work of Bloch, Berg, and Rittenberg demonstrated the conversion of cholesterol to bile acids using deuterium-labeled cholesterol in animal studies. This isotope dilution approach established the metabolic relationship between cholesterol and bile acids, providing the theoretical foundation for subsequent development of deuterated bile acid standards. The validation of 11,12-2H-labeled chenodeoxycholic acid for bile acid kinetic studies in human subjects confirmed the analytical utility of deuterated bile acid compounds.
The clinical validation of deuterated bile acid standards gained momentum through systematic studies comparing radioactive and stable isotope tracers. Research conducted in the 1970s demonstrated that 11,12-2H-labeled chenodeoxycholic acid provided comparable analytical results to radioactive 14C-labeled compounds in human bile acid kinetic studies. These validation studies showed excellent correlation (r = 0.95) between pool size measurements obtained using both isotopic approaches, establishing the analytical equivalence of deuterated standards. The synthesis rate determinations also demonstrated strong agreement (r = 0.97) between deuterated and radioactive tracers, confirming the reliability of stable isotope methodology.
Significance in Analytical Biochemistry
This compound serves as a cornerstone analytical tool in modern biochemical research, particularly in the field of bile acid analysis and metabolomics. The compound's primary application lies in its use as an internal standard for liquid chromatography-mass spectrometry (Liquid Chromatography-Mass Spectrometry) analysis, where it enables precise quantification of glycocholic acid in biological samples. The deuterium labeling provides a distinct mass shift that allows mass spectrometric differentiation from the endogenous unlabeled compound, while maintaining virtually identical chemical and physical properties.
The analytical significance of this compound extends to its role in method development and validation for pharmaceutical applications. The compound is extensively utilized in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications. Its comprehensive characterization data, provided in accordance with regulatory guidelines, ensures compliance with pharmaceutical analytical standards. The high chemical purity (>95% by High Performance Liquid Chromatography) and isotopic enrichment (≥98% deuterium) specifications make it suitable for critical analytical measurements requiring exceptional accuracy and precision.
In metabolomic applications, this compound forms part of comprehensive bile acid standard mixtures designed for high-throughput analytical workflows. These standardized mixtures facilitate both targeted and untargeted metabolomic approaches, enabling researchers to investigate complex bile acid profiles in biological systems. The compound's inclusion in bile acid standard mixtures reflects its importance as a representative conjugated bile acid, providing coverage for glycine-conjugated bile acid species in metabolomic analyses.
The analytical methodology utilizing this compound demonstrates exceptional sensitivity and dynamic range capabilities. Standard curves generated using this deuterated standard exhibit linearity over concentration ranges exceeding four orders of magnitude, with limits of quantification reaching sub-nanomolar levels. In neat internal standard preparations, the limit of quantification for related bile acids has been calculated as low as 0.613 nanomolar, demonstrating the exceptional analytical sensitivity achievable with deuterated internal standards. The chromatographic separation achieves baseline resolution for isomeric bile acids, ensuring accurate quantification even in complex biological matrices.
Properties
Molecular Formula |
C₂₆H₃₈D₅NO₆ |
|---|---|
Molecular Weight |
470.65 |
Synonyms |
N-[(3α,5β,7α,12α)-3,7,12-Τrihydroxy-24-oxocholan-24-yl]glycine-d5; _x000B_N-Choloylglycine-d5; Glycoreductodehydrocholic Acid-d5; 3α,7α,12α-Trihydroxy-5β-cholanic Αcid-24-glycine-d5; Cholylglycine-d5; Glycine Cholate-d5; |
Origin of Product |
United States |
Scientific Research Applications
Role in Mass Spectrometry
Glycocholic Acid-d5 is primarily utilized in mass spectrometry due to its stable isotope labeling. This property enhances the detection and quantification of bile acids in biological samples. The ability to track the compound precisely allows researchers to study metabolic pathways involving bile acids and their alterations in various conditions such as obesity and diabetes.
Key Features:
- Stable Isotope Labeling: Facilitates accurate tracking in metabolic studies.
- Enhanced Detection: Provides improved sensitivity and specificity in mass spectrometric analyses.
Clinical Applications
This compound has been investigated for its potential role in diagnosing liver diseases, particularly cirrhosis. Studies have shown that concentrations of specific bile acids, including glycocholic acid derivatives, are significantly elevated in patients with liver cirrhosis compared to those with chronic hepatitis. The diagnostic performance of these bile acids has been quantified using receiver operating characteristic (ROC) curves, demonstrating their utility as biomarkers .
Clinical Findings:
- Elevated Bile Acids: Higher levels of glycocholic acid derivatives correlate with liver injury.
- Diagnostic Performance: this compound shows promising results as a biomarker for liver cirrhosis.
Research on Metabolic Disorders
Research indicates that alterations in bile acid profiles, including those involving this compound, are associated with metabolic disorders. Studies have linked changes in bile acid composition to conditions such as obesity and diabetes, suggesting that this compound can provide insights into lipid metabolism and enterohepatic circulation .
Implications for Metabolic Research:
- Understanding Lipid Metabolism: Offers insights into how bile acids influence fat digestion and absorption.
- Potential Therapeutic Targets: Identifying metabolic pathways affected by bile acids can lead to new treatments for metabolic disorders.
Interaction Studies
This compound is also used in interaction studies to understand its pharmacological effects on various biomolecules. These studies are crucial for elucidating the compound's role in drug metabolism and its interactions with nuclear receptors involved in bile acid signaling, such as farnesoid X receptor (FXR) and pregnane X receptor (PXR) .
Research Insights:
- Pharmacological Effects: Investigating how this compound interacts with drug metabolism pathways.
- Nuclear Receptor Activation: Understanding its role in regulating gene expression related to bile acid homeostasis.
Comparison with Similar Compounds
Comparison with Similar Deuterated Bile Acids
Structural and Isotopic Differences
GCA-d5 is differentiated from other deuterated bile acids by its glycine conjugation and specific deuterium labeling (five deuterium atoms). Key structural analogs include:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Deuterium Positions | Parent Bile Acid |
|---|---|---|---|---|
| Glycocholic Acid-d5 | C₂₆H₃₈D₅NO₆ | 470.65 | Not specified | Glycocholic Acid |
| Taurocholic Acid-d4 | C₂₆H₄₁D₄NO₇S | 518.31 | 4 (taurine moiety) | Taurocholic Acid |
| Glycochenodeoxycholic Acid-d4 | C₂₆H₃₉D₄NO₅ | 452.33 | 4 (glycine moiety) | Glycochenodeoxycholic Acid |
| Taurolithocholic Acid-d5 | C₂₆H₄₀D₅NO₆S | 503.32 | 5 (taurine moiety) | Taurolithocholic Acid |
| Glyco-Obeticholic Acid-d5 | C₂₈H₄₂D₅NO₅ | 482.72 | 5 (ethyl side chain) | Obeticholic Acid |
Notes:
Analytical Performance in LC-MS/MS
Recovery and Precision
*Data inferred from studies using GCA-d4 and analogous protocols .
Key Findings :
Functional and Metabolic Comparisons
Receptor Activation (TGR5/FXR)
- Glycocholic Acid (Parent) : Moderate TGR5 agonist (EC₅₀ ~7-fold higher than TLCA) and FXR ligand .
- Taurocholic Acid-d4 : Stronger TGR5 agonist than GCA but less stable in biological matrices .
- Glyco-Obeticholic Acid-d5 : Derived from a synthetic bile acid (Obeticholic Acid), it targets FXR for cholestatic liver disease studies .
Microbial Interactions
- GCA-d5 resists deconjugation by gut bacterial bile salt hydrolases (BSH) due to deuterium labeling, unlike non-deuterated analogs .
Commercial Availability and Use Cases
Preparation Methods
Mixed Anhydride Formation
Cholic acid is suspended in acetone or aqueous acetone with a trialkylamine base, such as triethylamine, at 18–25°C. Ethyl chloroformate is added to form a mixed anhydride intermediate. This step ensures activation of the carboxylic acid group for subsequent conjugation:
The reaction mixture is cooled to 0–5°C to stabilize the anhydride, achieving yields exceeding 80%.
Aminolysis with Glycine Ester
The mixed anhydride undergoes aminolysis with glycine ethyl ester in aqueous solution. Stirring for 10–14 hours results in precipitation of glycocholic acid ethyl ester (GCAEE):
Crude GCAEE is purified via crystallization in aqueous acetone, reducing free cholic acid content to <1%.
Hydrolysis to Glycocholic Acid
GCAEE is hydrolyzed with NaOH (2 M) at 65°C for 30 minutes, followed by acidification with HCl to pH 2.0–2.5, yielding glycocholic acid as a sesquihydrate:
This method achieves a stoichiometric yield of 92.3% with >98% purity, as verified by thin-layer chromatography (TLC).
Deuteration Strategies for this compound
Deuteration introduces five deuterium atoms into glycocholic acid, typically at the 3α, 7α, 12α, and glycine moieties. Two primary approaches are employed:
Acid-Catalyzed Hydrogen-Deuterium (H-D) Exchange
Adapting methods from deuterated indole synthesis, cholic acid is treated with 20 wt% DSO in CDOD at 60–90°C. This facilitates H-D exchange at hydroxyl and methyl groups:
Optimal deuteration (≥95% incorporation) requires 24-hour reaction times, with selectivity controlled by temperature and acid concentration. However, over-deuteration at non-target sites (e.g., C-24 methyl) may occur, necessitating careful optimization.
Use of Deuterated Glycine
Conjugation of deuterated glycine (glycine-d) with cholic acid ensures precise labeling. Glycine-d (CD(ND)COH) is synthesized via catalytic deuteration of glycine ethyl ester using PtO in DO. The mixed anhydride method is then applied:
This approach avoids side reactions but requires expensive deuterated reagents, increasing production costs.
Purification and Characterization
Chromatographic Purification
Crude this compound is purified using reversed-phase HPLC with a C18 column and methanol-water (70:30 v/v) mobile phase. Key parameters include:
Mass Spectrometric Analysis
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) confirms deuteration efficiency. The quasi-molecular ion [M-H] for this compound appears at m/z 468.3, compared to m/z 463.3 for non-deuterated glycocholic acid. Deuterium incorporation is calculated using the formula:
Studies report ≥98% deuteration in commercial this compound.
Comparative Analysis of Synthesis Routes
The table below contrasts H-D exchange and deuterated glycine methods:
| Parameter | H-D Exchange | Deuterated Glycine |
|---|---|---|
| Cost | Low (DSO reuse) | High (deuterated reagents) |
| Selectivity | Moderate | High |
| Reaction Time | 24–48 hours | 12–18 hours |
| Deuterium Sites | Multiple | Glycine moiety |
| Yield | 75–85% | 90–95% |
H-D exchange is cost-effective but less selective, while deuterated glycine ensures site-specific labeling at higher expense.
Challenges and Optimization
Q & A
Q. What is the role of Glycocholic Acid-d5 as an internal standard in targeted metabolomics?
this compound is used as a deuterated internal standard to correct for matrix effects, ionization efficiency, and instrument variability in liquid chromatography–tandem mass spectrometry (LC-MS/MS). Researchers spike known concentrations into biological samples (e.g., plasma or serum) prior to extraction. Recovery rates are calculated by comparing the measured intensity of this compound against pre-defined thresholds (e.g., ≤35% variation), ensuring data accuracy . This method normalizes analyte quantification, particularly in bile acid profiling or metabolic disorder studies.
Q. How is this compound synthesized and characterized for isotopic purity?
this compound is synthesized by replacing five hydrogen atoms with deuterium at specific positions (e.g., the glycine moiety or steroid backbone). Isotopic purity (≥98%) is validated using LC-MS to confirm the absence of unlabeled species and nuclear magnetic resonance (NMR) to verify structural integrity. Batch-specific certificates of analysis include mass spectrometry traces and purity thresholds, critical for ensuring reproducibility in pharmacokinetic or tracer studies .
Advanced Research Questions
Q. How can researchers address variability in recovery rates of this compound during sample preparation?
Recovery variability (e.g., 34–35% in positive/negative ionization modes) can arise from matrix complexity or extraction inefficiency. To mitigate this:
- Multi-standard normalization : Use complementary deuterated standards (e.g., taurocholic acid-d4, docosahexaenoic acid-d5) to cover diverse chemical properties .
- Optimized protocols : Adjust solid-phase extraction conditions (e.g., pH, solvent polarity) to enhance bile acid recovery.
- Instability monitoring : Inject instrumental quality controls (InstQCs) every 10 samples to track LC-MS performance drift .
Q. What strategies validate the specificity of this compound in complex biological matrices?
Specificity is validated through:
- Cross-reactivity assays : Test against structurally similar bile acids (e.g., taurocholic acid, lithocholic acid) to confirm no interference in LC-MS/MS transitions.
- Matrix-matched calibration curves : Prepare standards in analyte-free biological matrices (e.g., charcoal-stripped plasma) to quantify background noise.
- Stability studies : Assess this compound degradation under freeze-thaw cycles or long-term storage (-80°C for 6 months) to ensure consistent performance .
Q. How does isotopic labeling of this compound influence pharmacokinetic studies in cancer research?
Deuterium labeling enables precise tracking of glycocholic acid metabolism in in vivo models, particularly in studying drug-resistant cancer pathways. However, deuterium isotope effects (e.g., altered enzyme binding kinetics) must be evaluated via parallel experiments using non-deuterated analogs. For example, compare the half-life () and hepatic clearance rates of this compound vs. its protiated form to confirm isotopic inertness in target pathways .
Methodological Considerations
- Data contradiction analysis : Discrepancies in bile acid quantification (e.g., elevated glycocholic acid in pancreatic cancer vs. liver disease) require cross-validation with orthogonal methods, such as enzymatic assays or immunohistochemistry, to resolve biological vs. technical variability .
- Experimental design : For tracer studies, use a crossover design where subjects receive both deuterated and non-deuterated compounds in separate phases to control for inter-individual variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
